2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, oxadiazole, phenoxy, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step often involves the use of methoxyphenyl hydrazine and appropriate coupling reagents.
Formation of the phenoxy linkage: This can be done through nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.
Incorporation of the thiophene group: This step may involve the use of thiophene derivatives and appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The phenoxy and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce corresponding amines.
Scientific Research Applications
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms of action.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and thiophene groups can enhance the compound’s binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- **2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- **2-{4-[3-(4-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the oxadiazole ring provides stability and reactivity.
Properties
Molecular Formula |
C22H19N3O4S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-27-17-8-4-15(5-9-17)21-24-22(29-25-21)16-6-10-18(11-7-16)28-14-20(26)23-13-19-3-2-12-30-19/h2-12H,13-14H2,1H3,(H,23,26) |
InChI Key |
PRTPUGSHTSNQEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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